Benzenesulfonamide, 4,4'-oxybis[N,N-diethyl-
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Overview
Description
Benzenesulfonamide, 4,4'-oxybis[N,N-diethyl- is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4,4'-oxybis[N,N-diethyl- typically involves multiple steps, starting with the preparation of the phenoxy intermediate. This intermediate is then subjected to sulfonation and subsequent reactions to introduce the diethylsulfamoyl and diethylbenzenesulfonamide groups . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, where the reactants are mixed in reactors under controlled conditions. The process may also include purification steps such as crystallization, filtration, and distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4,4'-oxybis[N,N-diethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups, potentially forming sulfoxides or sulfones.
Reduction: This can lead to the formation of amines or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines .
Scientific Research Applications
Benzenesulfonamide, 4,4'-oxybis[N,N-diethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4,4'-oxybis[N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms . This inhibition is often due to the compound’s ability to mimic the structure of natural substrates, thereby blocking the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: This compound shares a similar sulfonamide structure and exhibits comparable antimicrobial properties.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Another sulfonamide derivative with similar biological activities.
Uniqueness
Benzenesulfonamide, 4,4'-oxybis[N,N-diethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
116937-41-8 |
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Molecular Formula |
C20H28N2O5S2 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C20H28N2O5S2/c1-5-21(6-2)28(23,24)19-13-9-17(10-14-19)27-18-11-15-20(16-12-18)29(25,26)22(7-3)8-4/h9-16H,5-8H2,1-4H3 |
InChI Key |
NKYSCFSNEBARFK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
Origin of Product |
United States |
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